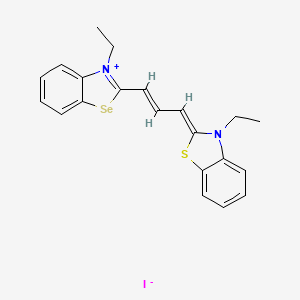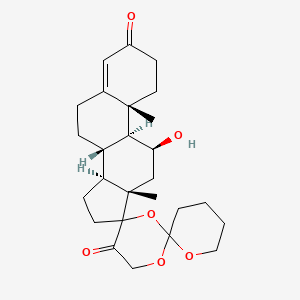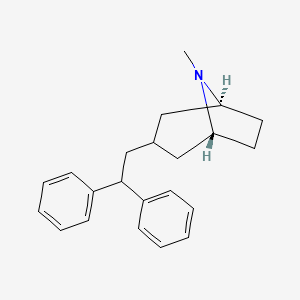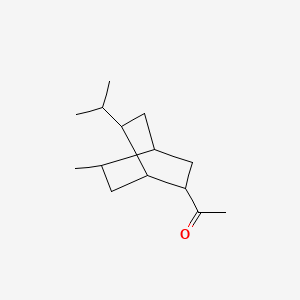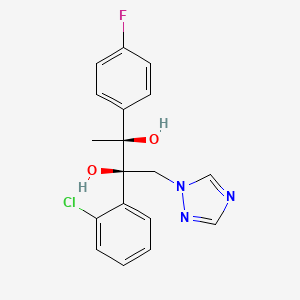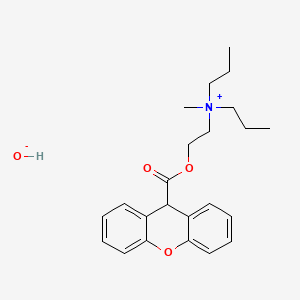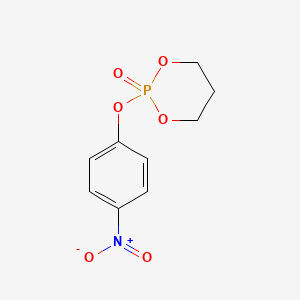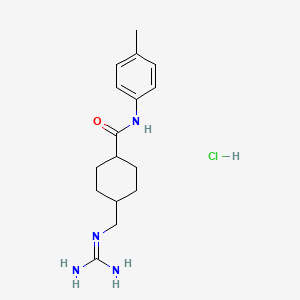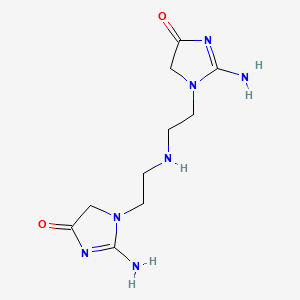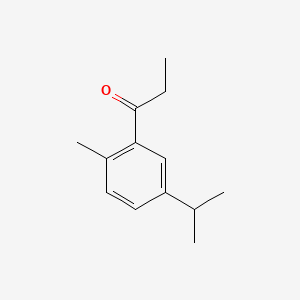
5'-Isopropyl-2'-methylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Isopropyl-2’-methylpropiophenone is an organic compound with the molecular formula C13H18O. It is a derivative of propiophenone, characterized by the presence of isopropyl and methyl groups on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Isopropyl-2’-methylpropiophenone typically involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In industrial settings, the production of 5’-Isopropyl-2’-methylpropiophenone follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and high yield.
Purification: Employing distillation or recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5’-Isopropyl-2’-methylpropiophenone undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic medium.
Products: Oxidation of the methyl group can lead to the formation of carboxylic acids.
-
Reduction
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted under anhydrous conditions.
Products: Reduction of the carbonyl group to form alcohols.
-
Substitution
Reagents: Halogens (e.g., bromine) or nitrating agents.
Conditions: Carried out under controlled temperatures.
Products: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
5’-Isopropyl-2’-methylpropiophenone has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
-
Medicine
- Explored for its potential use in pharmaceutical formulations.
- Studied for its effects on biological pathways and molecular targets.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the manufacture of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 5’-Isopropyl-2’-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily attributed to its ability to:
-
Inhibit Enzymes
- Interact with enzymes involved in metabolic pathways, leading to altered biochemical processes.
-
Modulate Receptors
- Bind to specific receptors, influencing cellular signaling and response.
-
Scavenge Free Radicals
- Exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
5’-Isopropyl-2’-methylpropiophenone can be compared with other similar compounds, such as:
-
4-Methylpropiophenone
- Similar structure but with a methyl group at the para position.
- Used in similar applications but may exhibit different reactivity and properties.
-
2-Isopropyl-5-methylphenol (Thymol)
- A phenolic compound with similar substituents.
- Known for its antimicrobial and antioxidant properties.
-
Propiophenone
- The parent compound without the isopropyl and methyl groups.
- Used as a precursor in the synthesis of various derivatives.
Properties
CAS No. |
84145-57-3 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2-methyl-5-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6-9H,5H2,1-4H3 |
InChI Key |
ITZRSUKOUHROOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



